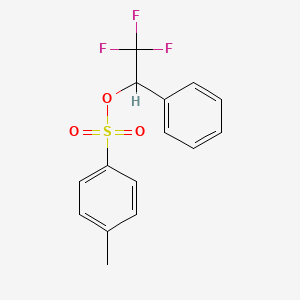
2,2,2-Trifluoro-1-phenylethyl p-toluenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,2-Trifluoro-1-phenylethyl p-toluenesulfonate is an organic compound with the molecular formula C15H13F3O3S. It is a derivative of p-toluenesulfonic acid and is characterized by the presence of a trifluoromethyl group attached to a phenylethyl moiety. This compound is known for its utility in various chemical reactions, particularly in the field of organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-Trifluoro-1-phenylethyl p-toluenesulfonate typically involves the reaction of 2,2,2-trifluoroethanol with p-toluenesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified through recrystallization or distillation .
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and controlled reaction environments ensures consistent product quality and minimizes the risk of contamination .
Análisis De Reacciones Químicas
Types of Reactions: 2,2,2-Trifluoro-1-phenylethyl p-toluenesulfonate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The trifluoromethyl group makes the compound highly reactive towards nucleophiles, leading to substitution reactions.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction: Although less common, the compound can participate in oxidation and reduction reactions under specific conditions
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Elimination Reactions: Strong bases like sodium hydride or potassium tert-butoxide are used in solvents like tetrahydrofuran.
Oxidation and Reduction: Reagents such as potassium permanganate or lithium aluminum hydride can be employed
Major Products:
Nucleophilic Substitution: Products include azides, nitriles, and thiols.
Elimination Reactions: Alkenes are the primary products.
Oxidation and Reduction: Depending on the reagents used, products can range from alcohols to carboxylic acids
Aplicaciones Científicas De Investigación
2,2,2-Trifluoro-1-phenylethyl p-toluenesulfonate is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Chemistry: It serves as a key intermediate in the synthesis of various fluorinated compounds, which are valuable in pharmaceuticals and agrochemicals.
Biology: The compound is used in the modification of biomolecules to study their structure and function.
Medicine: It is employed in the development of fluorinated drugs, which often exhibit enhanced metabolic stability and bioavailability.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties .
Mecanismo De Acción
The mechanism of action of 2,2,2-Trifluoro-1-phenylethyl p-toluenesulfonate primarily involves its reactivity towards nucleophiles. The trifluoromethyl group enhances the electrophilicity of the sulfonate ester, making it highly susceptible to nucleophilic attack. This leads to the formation of various substitution products. The compound can also act as a leaving group in elimination reactions, facilitating the formation of alkenes .
Comparación Con Compuestos Similares
- 2,2,2-Trifluoroethyl p-toluenesulfonate
- Methyl p-toluenesulfonate
- Ethyl p-toluenesulfonate
- Trifluoromethanesulfonic anhydride
Uniqueness: 2,2,2-Trifluoro-1-phenylethyl p-toluenesulfonate is unique due to the presence of both a trifluoromethyl group and a phenylethyl moiety. This combination imparts distinct reactivity and stability compared to other similar compounds. The trifluoromethyl group enhances the compound’s electrophilicity, while the phenylethyl moiety provides steric hindrance, influencing the compound’s overall reactivity and selectivity in chemical reactions .
Propiedades
Número CAS |
13652-13-6 |
|---|---|
Fórmula molecular |
C15H13F3O3S |
Peso molecular |
330.3 g/mol |
Nombre IUPAC |
(2,2,2-trifluoro-1-phenylethyl) 4-methylbenzenesulfonate |
InChI |
InChI=1S/C15H13F3O3S/c1-11-7-9-13(10-8-11)22(19,20)21-14(15(16,17)18)12-5-3-2-4-6-12/h2-10,14H,1H3 |
Clave InChI |
ZQSPVDCJGDZANF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)OC(C2=CC=CC=C2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


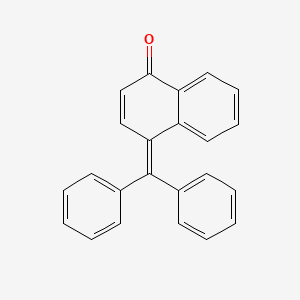


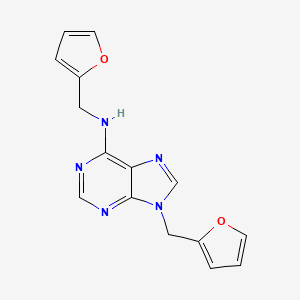
![2-[(4-Chloro-2-methylphenoxy)methyl]oxirane](/img/structure/B14006244.png)
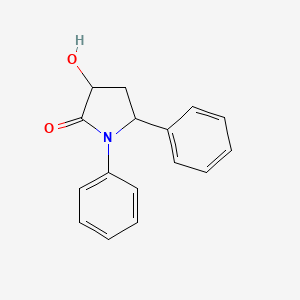

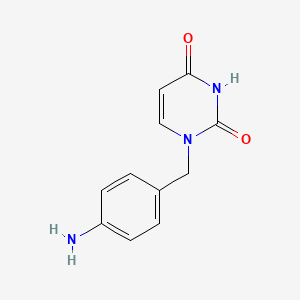
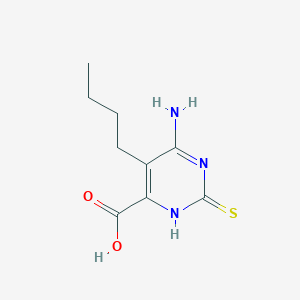
![6-Methyl-4a-phenyl-5,6-dihydrofuro[2,3-d]pyrimidine-2,4-dione](/img/structure/B14006269.png)
![Methyl 3-(3-{[(benzyloxy)carbonyl]amino}phenyl)propanoate](/img/structure/B14006282.png)
![3-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-2-(2-hydroxyphenyl)-1,3-thiazolidin-4-one](/img/structure/B14006285.png)
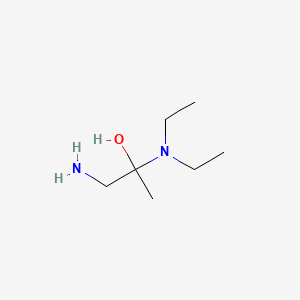
![2-[(4,6-Diamino-1,3,5-triazin-2-yl)amino]-1-phenylethanol](/img/structure/B14006290.png)
